3b,5-Dihydroxy-6b,7b:15b,16b-dimethylene-5b-androstan-17-one

Overview

Description

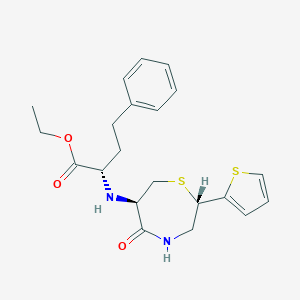

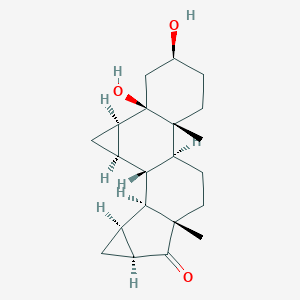

The compound "3b,5-Dihydroxy-6b,7b:15b,16b-dimethylene-5b-androstan-17-one" is a synthetic steroidal molecule derived through complex chemical synthesis processes. It belongs to the androstan group, characterized by its unique molecular structure and has been the subject of various studies to understand its synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related steroidal compounds often involves multi-step chemical reactions, including selective oxidation, hydrogenation, and functional group transformation. One approach to synthesizing similar androstan derivatives includes the preparation of 17β-hydroxy-4,4-dimethyl-5α-androstan-3-one through C-4 methylation and subsequent hydrogenation processes (Midgley et al., 1977). Another method involves the IBX selective dehydrogenation of dehydroepiandrosterone acetate to synthesize derivatives like 3β-Acetoxy-androstan-Δ5,15-dien-17-one, showcasing the versatility of synthetic routes for steroidal compounds (Shi, 2008).

Molecular Structure Analysis

The molecular structure of steroidal compounds, including androstan derivatives, reveals intricate details about their conformation and spatial arrangement. For example, the crystal and molecular structure analysis of 3β-acetoxy-5, 6β-dichloromethylene-5β-androstan-17-one provides insight into the distorted boat and chair conformations of its ring structure, contributing to our understanding of steroidal molecule configurations (Boudreau & Jennings, 1982).

Scientific Research Applications

Synthesis of Analogs and Derivatives

The synthesis of brassinosteroid analogs from dehydroepiandrosterone led to the creation of compounds like 2alpha,3alpha-isopropylidenedioxy-6,6-ethylenedioxy-5alpha-androst-15-en-17-one and its isomers, showcasing the complex chemical manipulations possible with androstane derivatives (Litvinovskaia et al., 2007).

Oxidation Reactions and Selectivity

Investigations into androstane derivatives with potential anabolic activity led to the synthesis of compounds like 3b,11b-dihydroxy-9a-halo-5a-androstane-17-ones. Oxidation reactions using Jones' Reagent indicated selective oxidation behavior, hinting at the impact of structural modifications on the chemical properties of these compounds (Mayra Reyes Moreno et al., 2007).

Conversion and Influence of Reaction Conditions

The conversion of androstanone derivatives under specific reaction conditions revealed the influence of factors like water presence on the yield of products such as 14α-hydroxy-derivatives. This highlights the nuanced control over chemical transformations in synthetic pathways (H. Jacobs et al., 2010).

Biochemical Applications and Potential Therapeutics

Inhibition of Steroidogenic Enzymes

A series of androstane derivatives were synthesized as inhibitors of 17β-hydroxysteroid dehydrogenases, crucial enzymes in steroid hormone biosynthesis. These derivatives demonstrated inhibitory activity, indicating potential therapeutic applications in conditions like prostate cancer (G. Djigoué et al., 2013).

Biotransformation and Anti-inflammatory Activity

The transformation of methasterone by fungi like Cunninghamella blakesleeana led to the synthesis of novel compounds with significant anti-inflammatory activity. This illustrates the potential of microbial biotransformation in generating bioactive molecules (M. Aamer et al., 2022).

Development of Potent Inhibitors

The synthesis of 3β-substituted-androsterone derivatives resulted in compounds with strong inhibition of 17β-HSD3, an enzyme involved in androgen biosynthesis. These findings open pathways for developing inhibitors with clinical relevance in diseases influenced by androgen levels (R. Maltais et al., 2011).

Safety And Hazards

Due to its hormonal activity, safety precautions should be taken when handling and using this compound . It may have side effects on the human body and potential impacts on the environment . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

properties

IUPAC Name |

(1R,2R,4R,5R,7S,10R,11S,14S,16S,18S,19S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-19-5-4-14-16(17(19)11-7-12(11)18(19)23)13-8-15(13)21(24)9-10(22)3-6-20(14,21)2/h10-17,22,24H,3-9H2,1-2H3/t10-,11+,12-,13-,14-,15+,16+,17-,19-,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUFXQIQXPASJU-VJWUOOCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1(C3CC3C4C2CCC5(C4C6CC6C5=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@]1([C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6C5=O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3b,5b-Dihydroxy-6b,7b,15b,16b-dimethylene-5b-androst-17-one | |

CAS RN |

82543-16-6 | |

| Record name | (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S,16S)-Octadecahydro-3,5-dihydroxy-10,13-dimethyl-17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthren-17-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,5R,6R,7R,8R,9S,10R,13S,14S,15S, 16S)-Octadecahydro-3,5-dihydroxy-10,13-dimethyl-17H-dicyclopropa(6,7:15,16)cyclopenta(a)phenanthren-17-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082543166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1R,5R,7S,10R,14S,16S,18S)-5,7-dihydroxy-10,14-dimethylhexacyclo[9.8.0.0²,⁴.0⁵,¹⁰.0¹⁴,¹⁹.0¹⁶,¹⁸]nonadecan-15-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.